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Executive Summary
Dichlorvos (2,2-dichlorovinyl dimethyl phosphate, DDVP) is a broad-spectrum

organophosphate insecticide that has been in use for several decades. Its primary mechanism

of toxicity in mammals is the irreversible inhibition of acetylcholinesterase (AChE), a critical

enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter

acetylcholine, resulting in a cholinergic crisis characterized by a range of symptoms affecting

the nervous, respiratory, and cardiovascular systems. Dichlorvos is rapidly absorbed via

inhalation, ingestion, and dermal contact, and is quickly metabolized and excreted, with the

liver being the primary site of detoxification. While its acute toxicity is well-documented, the

long-term effects, including its potential carcinogenicity, remain a subject of scientific

discussion. This guide provides a comprehensive overview of the toxicological profile of

Dichlorvos in mammals, with a focus on quantitative data, detailed experimental

methodologies, and the underlying signaling pathways.

Pharmacokinetics: Absorption, Distribution,
Metabolism, and Excretion
Dichlorvos is characterized by its rapid absorption into the systemic circulation following

exposure through oral, inhalation, or dermal routes.[1] Once absorbed, it is quickly distributed
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to various tissues, with the highest concentrations typically found in the liver and kidneys.[1]

Notably, Dichlorvos does not tend to accumulate in fatty tissues.[1]

The metabolism of Dichlorvos is rapid and extensive, proceeding primarily through two main

pathways:

Hydrolysis: Catalyzed by A-esterases, this pathway breaks down Dichlorvos into dimethyl

phosphate and dichloroacetaldehyde.[2]

Glutathione-dependent dealkylation: This pathway results in the formation of desmethyl-

dichlorvos.[2]

The metabolites are then further processed and rapidly excreted, primarily in the urine and as

expired carbon dioxide.[1] This rapid metabolism and excretion prevent the accumulation of

Dichlorvos in the body.[3]

Mechanism of Action: Acetylcholinesterase
Inhibition
The principal mechanism of Dichlorvos toxicity is the inhibition of acetylcholinesterase (AChE)

at cholinergic synapses.[4] By phosphorylating the serine hydroxyl group at the active site of

AChE, Dichlorvos renders the enzyme non-functional. This leads to the accumulation of

acetylcholine in the synaptic cleft, causing continuous stimulation of muscarinic and nicotinic

receptors.
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Acute and Chronic Toxicity
Acute Toxicity
Dichlorvos exhibits high acute toxicity in mammals.[1] Symptoms of acute poisoning are

consistent with cholinergic overstimulation and include salivation, lacrimation, urination,

defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle tremors,

convulsions, and respiratory distress.[1]

Table 1: Acute Toxicity of Dichlorvos in Mammals
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Species
Route of
Administration

LD50 (mg/kg) Reference(s)

Rat (Female

Sherman)
Oral 50 [5]

Rat (Male Fischer) Oral 97.5 [5]

Rat Dermal 75 - 210 [1]

Mouse (Female) Oral 133 [5]

Mouse (Male) Oral 139 [5]

Rabbit Oral 74 [6]

Dog Oral 100 - 316 [1]

Pig Oral 157 [7]

Chronic Toxicity
Repeated or prolonged exposure to Dichlorvos can lead to chronic toxicity, with the primary

effect being sustained inhibition of cholinesterase activity.[1]

Table 2: No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-

Level (LOAEL) of Dichlorvos in Mammals
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Species Duration Route Endpoint
NOAEL
(mg/kg/da
y)

LOAEL
(mg/kg/da
y)

Referenc
e(s)

Rat 2 years
Oral

(gavage)

Pancreatic

adenomas

(male)

4 8 [6]

Rat 2 years
Oral

(gavage)

Mononucle

ar cell

leukemia

(male)

4 8 [6]

Mouse 2 years
Oral

(gavage)

Forestoma

ch

squamous

cell

papillomas

10 (male),

20 (female)

20 (male),

40 (female)
[6]

Rat

2

generation

s

Oral

(drinking

water)

Parental

toxicity

(brain ChE

inhibition)

0.5 2 [8]

Rat

2

generation

s

Oral

(drinking

water)

Offspring

toxicity

(lower pup

weights)

2 8 [8]

Rabbit
Developme

ntal

Oral

(gavage)

Maternal

toxicity
0.1 2.5 [8]

Dog 1 year
Oral

(capsule)

Brain ChE

inhibition
0.05 - [1]

Carcinogenicity and Genotoxicity
Carcinogenicity
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The carcinogenicity of Dichlorvos has been a subject of debate. The International Agency for

Research on Cancer (IARC) has classified Dichlorvos as "possibly carcinogenic to humans"

(Group 2B). This classification is based on sufficient evidence of carcinogenicity in

experimental animals.[5] Studies by the National Toxicology Program (NTP) found some

evidence of carcinogenic activity in rats (pancreatic adenomas and mononuclear cell leukemia

in males) and clear evidence in mice (forestomach squamous cell papillomas).[6] However,

other interpretations of the data suggest the evidence is equivocal.[2]

Genotoxicity
Dichlorvos has shown evidence of genotoxicity in some in vitro studies.[5] However, most in

vivo studies in mammals have not demonstrated genotoxic effects, suggesting that the rapid

metabolism and detoxification of Dichlorvos in a whole-animal system may mitigate its

genotoxic potential.[5]

Reproductive and Developmental Toxicity
Studies in rats and rabbits have not shown Dichlorvos to be a primary reproductive or

developmental toxicant at doses that are not maternally toxic.[8] No teratogenic effects have

been observed in offspring of animals exposed to Dichlorvos during gestation.[8] However, at

high doses that cause maternal toxicity, effects on fetal development, such as reduced fetal

body weight, have been noted.[8] A two-generation reproductive toxicity study in rats showed

effects on fertility and pup survival, but only at doses that also caused parental toxicity.[8]

Immunotoxicity
There is some evidence to suggest that Dichlorvos can have immunosuppressive effects in

mammals.[7] Studies in rabbits have shown a dose-dependent decrease in the humoral

immune response to Salmonella typhi antigen following oral administration of Dichlorvos.[2]

Neurotoxicity and Associated Signaling Pathways
Beyond its primary action on acetylcholinesterase, chronic exposure to Dichlorvos has been

linked to neurodegenerative processes through mechanisms involving oxidative stress and

mitochondrial dysfunction, ultimately leading to apoptosis.[3][9]

Oxidative Stress
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Dichlorvos exposure can lead to an overproduction of reactive oxygen species (ROS),

overwhelming the cellular antioxidant defense systems.[3] This results in oxidative damage to

lipids, proteins, and DNA, contributing to neuronal cell injury.

Dichlorvos
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Dichlorvos-induced oxidative stress and direct effects on mitochondria can trigger the intrinsic

pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, which

then activates a cascade of caspases, the executioner enzymes of apoptosis. The balance

between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is

crucial in regulating this process.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 15 Tech Support

https://www.benchchem.com/product/b1670471?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dichlorvos

Bax
(Pro-apoptotic)

Upregulates Bcl-2
(Anti-apoptotic)

Downregulates

Mitochondrion

Cytochrome c
(released)

Releases

Promotes
permeabilization

Inhibits

Apaf-1

Binds to

Apoptosome
Formation

Forms

Caspase-9
(Initiator)

Activates

Caspase-3
(Executioner)

Activates

Apoptosis

Executes

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 15 Tech Support

https://www.benchchem.com/product/b1670471?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Experimental Protocols
NTP Carcinogenicity Bioassay in Rats and Mice

Test Animals: Fischer 344/N rats and B6C3F1 mice.[6]

Administration: Dichlorvos (99% pure) in corn oil administered by gavage.[6]

Dosage:

Rats: 0, 4, or 8 mg/kg body weight/day, 5 days a week for 103 weeks.[6]

Mice (males): 0, 10, or 20 mg/kg body weight/day, 5 days a week for 103 weeks.[6]

Mice (females): 0, 20, or 40 mg/kg body weight/day, 5 days a week for 103 weeks.[6]

Observations: Animals were observed twice daily for mortality and morbidity. Body weights

were recorded weekly for the first 13 weeks and then monthly. At the end of the study, a

complete necropsy was performed on all animals, and tissues were collected for

histopathological examination.[6]
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Two-Generation Reproductive Toxicity Study in Rats
Test Animals: CD (Sprague-Dawley) rats.[10]

Administration: Dichlorvos administered in the drinking water.[8]

Study Design:

F0 Generation: Male and female rats were exposed to Dichlorvos for a pre-mating period.

They were then mated to produce the F1 generation. Exposure continued through
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gestation and lactation.

F1 Generation: Offspring were selected from the F1 litters and exposed to Dichlorvos
from weaning through maturity. They were then mated to produce the F2 generation.

Endpoints:

Parental: Clinical signs, body weight, food/water consumption, mating and fertility indices,

gestation length, and organ weights.

Offspring: Litter size, pup viability, sex ratio, body weight, and developmental landmarks.

Histopathology: Reproductive organs of parental animals and selected F1 offspring.

Developmental Toxicity Study in Rabbits
Test Animals: Pregnant New Zealand white rabbits.[10]

Administration: Dichlorvos administered by gavage during the period of organogenesis

(e.g., gestation days 6-18).[10]

Dosage: A control group and at least three dose levels of Dichlorvos were used, with the

highest dose expected to produce some maternal toxicity but not mortality.

Endpoints:

Maternal: Clinical signs, body weight, food consumption, and necropsy at term.

Fetal: Number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetal

body weight, sex, and external, visceral, and skeletal examinations for malformations and

variations.

Immunotoxicity Study in Rabbits
Test Animals: Male rabbits.[5]

Study Design:

Animals were administered daily oral doses of Dichlorvos (e.g., fractions of the LD50).[5]
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After a period of Dichlorvos exposure, the animals were immunized with an antigen, such

as Salmonella typhi.[5]

Blood samples were collected at various time points post-immunization.

Endpoint: Serum antibody titers against the specific antigen were measured to assess the

humoral immune response.[5]

Conclusion
The toxicological profile of Dichlorvos in mammals is dominated by its potent

acetylcholinesterase inhibitory activity, leading to acute cholinergic toxicity. While it is rapidly

metabolized and does not accumulate in the body, long-term exposure has been associated

with concerns regarding its carcinogenic potential, although the evidence remains a topic of

scientific discussion. Furthermore, emerging research highlights the role of non-cholinergic

mechanisms, such as oxidative stress and mitochondrial-mediated apoptosis, in the neurotoxic

effects of chronic Dichlorvos exposure. A thorough understanding of these multifaceted

toxicological properties is essential for researchers, scientists, and drug development

professionals working with or assessing the risks associated with this compound. The

experimental protocols and quantitative data presented in this guide provide a framework for

the continued evaluation of Dichlorvos and the development of potential therapeutic

interventions for organophosphate poisoning.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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